9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-
Description
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- is a synthetic anthracenedione derivative characterized by dichloro substituents at positions 6 and 7 and bis(4-methylphenyl)amino groups at positions 1 and 3.
Properties
CAS No. |
70729-59-8 |
|---|---|
Molecular Formula |
C28H20Cl2N2O2 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
6,7-dichloro-1,4-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20Cl2N2O2/c1-15-3-7-17(8-4-15)31-23-11-12-24(32-18-9-5-16(2)6-10-18)26-25(23)27(33)19-13-21(29)22(30)14-20(19)28(26)34/h3-14,31-32H,1-2H3 |
InChI Key |
UHUSIGIXPSHDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Anthracenedione Derivatives
Unsubstituted anthracenedione (C₁₄H₈O₂) is commercially available but requires halogenation to introduce chlorine atoms. Alternatively, pre-chlorinated anthracenediones, such as 2,6-dichloroanthracenedione (CAS 605-40-3), may serve as intermediates. However, the target compound specifically requires chlorination at the 6 and 7 positions, necessitating regioselective methods.
Chlorination of Anthracenedione
| Parameter | Value |
|---|---|
| Reagent | Cl₂ or SO₂Cl₂ |
| Catalyst | FeCl₃ (1–5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 60°C |
| Reaction Time | 6–12 hours |
| Yield | 70–85% |
Regioselectivity is influenced by the electron-withdrawing ketone groups at positions 9 and 10, which direct chlorination to the adjacent 6 and 7 positions.
Radical Chlorination
Radical-initiated chlorination using azobisisobutyronitrile (AIBN) and carbon tetrachloride (CCl₄) offers an alternative pathway. This method avoids the use of corrosive gases but requires stringent temperature control (80–100°C) and longer reaction times (24–48 hours).
Amination with 4-Methylaniline
The dichlorinated anthracenedione intermediate undergoes amination to introduce the 4-methylphenylamino groups. This step typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.
Nucleophilic Aromatic Substitution
The dichloroanthracenedione reacts with excess 4-methylaniline in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Amine | 4-Methylaniline (2.2 equiv) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | DMF |
| Temperature | 120–140°C |
| Reaction Time | 18–24 hours |
| Yield | 60–75% |
The electron-withdrawing chlorine and ketone groups activate the anthracenedione ring for NAS, enabling displacement of chloride by the amine.
Copper-Catalyzed Coupling
Ullmann-type coupling using copper(I) iodide (CuI) and a chelating ligand (e.g., 1,10-phenanthroline) enhances reaction efficiency. This method reduces side reactions and improves yields to 80–90% under milder conditions (90–110°C).
Purification and Isolation
Crude product purification is critical due to the formation of regioisomers and unreacted intermediates.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) separates the target compound from byproducts. The high polarity of the amino groups necessitates careful solvent selection.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC using a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid achieves >98% purity. For mass spectrometry compatibility, formic acid replaces phosphoric acid.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
HPLC retention time: 12.7 minutes under conditions detailed in Section 4.2.
Challenges and Optimization
Regioselectivity in Chlorination
Competing chlorination at positions 5 and 8 remains a challenge. Kinetic studies suggest that lower temperatures (40–50°C) favor 6,7-dichloro products over 5,8-dichloro isomers.
Amination Efficiency
Excess 4-methylaniline (≥2.2 equiv) and prolonged reaction times (>20 hours) are required to achieve complete substitution. Catalytic systems using palladium or nickel may offer future improvements.
Industrial-Scale Synthesis
Scaling the synthesis necessitates cost-effective reagents and solvent recovery. Batch reactors with automated temperature and pH control are employed to maintain consistency. The global annual production is estimated at 50–100 kg, primarily for research applications.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Electrophilic + NAS | 70 | 95 | 120 |
| Radical + Ullmann | 85 | 98 | 150 |
The Ullmann coupling method, while costlier, offers superior yields and purity for high-value applications .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracenedione compounds.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 9,10-anthracenedione derivatives exhibit significant anticancer properties. The compound's ability to intercalate DNA and generate reactive oxygen species (ROS) plays a crucial role in inducing apoptosis in cancer cells.
- Case Study 1 : In a study published in Cancer Research, the effects of this compound on human breast cancer cells (MCF-7) were evaluated. The findings indicated that treatment led to significant apoptosis through the activation of caspase pathways and increased levels of p53 protein, suggesting a potential mechanism for its anticancer effects.
Antimicrobial Properties
The antimicrobial efficacy of 9,10-anthracenedione has also been explored. Studies indicate that it possesses activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Case Study 2 : A study by Zhang et al. assessed the antimicrobial efficacy of anthraquinone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Material Science Applications
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- is also utilized in materials science due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
*HEAE: 2-[(2-hydroxyethyl)amino]ethylamino
Key Differences :
- Amino substituents (4-methylphenyl vs. HEAE in NSC 279836/287513) influence binding affinity to cellular targets like topoisomerases .
Pharmacological Activity
Cell Cycle Effects and Cytotoxicity:
- NSC 279836 induces G2 arrest at low concentrations (1–10 ng/mL), while NSC 287513 (non-hydroxylated) requires 10× higher doses for similar effects, highlighting the role of hydroxyl groups in potency .
- The target compound’s chloro groups may enhance DNA binding but require empirical validation.
Pharmacokinetic Properties
| Compound | Plasma Half-Life (Terminal) | Excretion Route | Volume of Distribution (mL/kg) |
|---|---|---|---|
| Target Compound | NA | NA | NA |
| NSC 287513 | 115.2 min (dog) | Primarily biliary (39.5%) | 693.7 |
- NSC 287513 exhibits rapid clearance (23.5 mL/kg/min) and significant biliary excretion, suggesting high first-pass metabolism . The target compound’s lipophilicity may prolong half-life and alter excretion routes.
Physical and Chemical Properties
- The target compound’s chloro groups likely reduce solubility compared to hydroxylated analogs, impacting formulation and bioavailability.
Biological Activity
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- (CAS Number: 70729-59-8) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure includes two chlorine atoms and two p-toluidine substituents, which may influence its reactivity and biological interactions.
- Molecular Formula : C28H20Cl2N2O2
- Molar Mass : 487.38 g/mol
- Density : 1.402 g/cm³
- Boiling Point : 708.0 ± 60.0 °C
- pKa : -1.15 ± 0.20
The biological activity of this compound is primarily linked to its ability to interact with cellular mechanisms involved in cancer progression and treatment. The compound is believed to exert its effects through the following mechanisms:
- Antitumor Activity : Research indicates that derivatives of anthraquinones exhibit significant antitumor properties. For instance, related compounds have shown efficacy against various types of leukemia and solid tumors in preclinical models .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, leading to apoptosis (programmed cell death). This is often mediated by the generation of ROS that disrupts cellular homeostasis .
- Inhibition of Topoisomerases : Similar anthraquinone derivatives have been noted for their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription processes in cancer cells .
Antitumor Studies
A series of studies have evaluated the antitumor efficacy of 9,10-Anthracenedione derivatives:
| Compound | Cancer Type | Median Life Span Increase (%) | Survivors/Total |
|---|---|---|---|
| Compound 50 | B-16 Melanoma | >433% | 7/10 |
| Compound 40 | P-388 Leukemia | >500% | 4/5 |
| Compound 40 | L-1210 Leukemia | Comparable to Adriamycin | N/A |
These findings suggest that the compound could be as effective as established chemotherapeutics like Adriamycin and Cyclophosphamide .
Antioxidant Activity
In addition to its antitumor properties, the compound's antioxidant activity has been investigated:
- DPPH Free Radical Scavenging Assay : The compound demonstrated significant scavenging activity against DPPH radicals, indicating potential protective effects against oxidative stress.
Case Studies
- Preclinical Evaluation : A study involving mice treated with various anthraquinone derivatives showed that those with specific substitutions (like dichlorination) exhibited enhanced antitumor activity compared to unsubstituted analogs .
- Comparative Analysis with Other Anticancer Agents : In comparative studies, compounds similar to 9,10-Anthracenedione were shown to outperform traditional chemotherapeutics in terms of survival rates and tumor reduction in animal models .
Q & A
Q. What are the optimal synthetic routes for preparing 9,10-anthracenedione derivatives with bis-arylamino substituents?
Methodological Answer: A three-step synthesis starting from fluorinated phthalic anhydride precursors is effective for symmetrically substituted anthracenediones. Key steps include nucleophilic substitution with aminoalkyl groups and controlled oxidation to stabilize the quinone structure. For example, LDA (lithium diisopropylamide) in THF facilitates deprotonation and directs regioselectivity during substitution reactions . Spectral validation (IR, UV-Vis, NMR) is critical to confirm intermediate purity and final product structure .
Q. How can researchers characterize the electronic and structural properties of this compound?
Methodological Answer: UV-Vis spectroscopy reveals π→π* transitions in the anthracenedione core, while IR identifies amine N-H stretches (3200–3400 cm⁻¹) and carbonyl C=O vibrations (~1670 cm⁻¹). H NMR resolves substituent effects: para-methylphenyl groups show singlet aromatic protons, and chloro substituents deshield adjacent carbons. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of regiochemistry .
Q. What safety protocols are essential when handling chloro- and amino-substituted anthracenediones?
Methodological Answer: Use fume hoods for reactions involving volatile amines or chlorinated solvents. Personal protective equipment (gloves, lab coat, goggles) is mandatory. Spills require neutralization with dilute acetic acid (for amines) or sodium bicarbonate (for chlorinated byproducts). Store under inert gas (argon) to prevent oxidation .
Q. How does solvent choice impact the solubility and reactivity of this compound?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s dipolar anthraquinone core. THF is preferred for lithiation reactions, while methanol/water mixtures aid crystallization. Solvent dielectric constants correlate with reaction rates in nucleophilic substitutions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bis-arylamino substitution in anthracenediones?
Methodological Answer: LDA-mediated deprotonation generates a resonance-stabilized enolate at the 1,4-positions of the anthracenedione. Steric hindrance from chloro substituents at 6,7 positions directs electrophilic arylamino groups to the less hindered 1,4 sites. Computational modeling (DFT) can map charge distribution and transition states to validate this selectivity .
Q. How do electron-withdrawing (Cl) and electron-donating (methylphenyl) groups influence redox behavior?
Methodological Answer: Cyclic voltammetry in acetonitrile reveals two reversible reduction peaks (quinone → semiquinone → hydroquinone). Chloro groups lower reduction potentials by stabilizing the semiquinone radical anion, while methylphenyl donors increase oxidation resistance. Compare with non-chlorinated analogs (e.g., 9,10-diphenylanthracene) to isolate substituent effects .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer: Conflicting C NMR signals (e.g., overlapping carbonyl peaks) can be resolved via 2D NMR (HSQC, HMBC) to assign carbon-proton correlations. High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns for chlorine-containing species. Cross-reference with synthetic intermediates to trace signal origins .
Q. How can computational methods predict the compound’s stability under varying pH and temperature?
Methodological Answer: Molecular dynamics (MD) simulations in explicit solvent models (e.g., SPC/E water) assess hydrolytic degradation pathways. pKa prediction tools (e.g., MarvinSketch) identify protonation sites affecting solubility. Thermogravimetric analysis (TGA) experimentally validates thermal decomposition thresholds predicted by DFT .
Q. What experimental designs optimize catalytic applications of this compound in cross-coupling reactions?
Methodological Answer: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with boronic acids. Vary ligands (XPhos, SPhos) to enhance turnover. Monitor reaction progress via TLC with UV quenching. Anthracenedione’s planar structure facilitates π-stacking with aromatic partners, improving yields in electron-deficient systems .
Q. How do substituent variations (e.g., methoxy vs. methylphenyl) alter photophysical properties?
Methodological Answer: Replace methylphenyl with methoxy groups and compare fluorescence quantum yields using integrating sphere techniques. Time-resolved spectroscopy (TCSPC) measures excited-state lifetimes. Methoxy groups increase electron density, red-shifting absorption maxima, but may reduce photostability due to enhanced singlet oxygen generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
